molecular formula C14H16N4O3 B7568867 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid

5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid

Cat. No. B7568867
M. Wt: 288.30 g/mol
InChI Key: ZWTPKDPWSAWSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid (abbreviated as IMPA) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPA is a small molecule inhibitor that has been shown to inhibit the activity of several enzymes, including inositol polyphosphate multikinase (IPMK) and histone deacetylase (HDAC).

Mechanism of Action

5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid inhibits the activity of several enzymes, including IPMK and HDAC. IPMK is an enzyme that plays a critical role in cellular signaling pathways, including the PI3K/Akt/mTOR pathway. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones. By inhibiting the activity of these enzymes, 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid can modulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. In addition, 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to regulate gene expression and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid in lab experiments is its specificity for the enzymes it targets. 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to inhibit the activity of IPMK and HDAC with high specificity, making it a useful tool for studying the functions of these enzymes. However, one of the limitations of using 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid is its potential toxicity. 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid. One area of research is the development of more potent and selective inhibitors of IPMK and HDAC. Another area of research is the identification of new targets for 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid. Finally, the potential therapeutic applications of 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid in cancer, neurobiology, and immunology should be further explored.

Synthesis Methods

5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid can be synthesized using a multi-step process that involves the coupling of 6-imidazol-1-ylpyridin-3-amine with 3-methyl-5-oxopentanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The resulting product is then purified using chromatography techniques to obtain pure 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid.

Scientific Research Applications

5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to regulate the activity of IPMK, which plays a critical role in neuronal development and function. In immunology, 5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid has been shown to regulate the activity of immune cells and modulate the immune response.

properties

IUPAC Name

5-[(6-imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10(7-14(20)21)6-13(19)17-11-2-3-12(16-8-11)18-5-4-15-9-18/h2-5,8-10H,6-7H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTPKDPWSAWSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CN=C(C=C1)N2C=CN=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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